molecular formula C13H8BrFO2 B064423 (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone CAS No. 161581-99-3

(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone

Cat. No.: B064423
CAS No.: 161581-99-3
M. Wt: 295.1 g/mol
InChI Key: BNOUBIJDOMWKPY-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO2 . It is a solid substance and is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group, a fluoro-hydroxyphenyl group, and a methanone group . The molecular weight of this compound is 295.10 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 295.10 g/mol . The boiling point of this compound is predicted to be 441.8ºC at 760mmHg .

Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds similar to (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone have been synthesized and their structures determined using X-ray crystallography. They serve as fundamental research into the formation and properties of such organic compounds (Kuang Xin-mou, 2009).

  • Antioxidant Properties : Derivatives of similar bromophenols have been synthesized and evaluated for their antioxidant properties. These compounds, due to their phenolic structures, often exhibit radical scavenging activities and are potential candidates for antioxidant applications (Yasin Çetinkaya et al., 2012).

  • In vitro Cytotoxicity Testing : Some derivatives have been synthesized and tested for their cytotoxicity on various human cancer cell lines. These studies are crucial for drug discovery and understanding the potential therapeutic applications of these compounds (Nguyễn Tiến Công et al., 2020).

  • Carbonic Anhydrase Inhibitory Properties : Studies have shown that certain bromophenol derivatives exhibit inhibitory effects on carbonic anhydrases. This is significant for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis where carbonic anhydrase inhibitors are therapeutic agents (H. T. Balaydın et al., 2012).

  • Synthesis of Fluorinated Fluorophores : Research into the synthesis of fluorinated derivatives of various organic compounds, including those similar to this compound, indicates potential applications in creating novel fluorophores with enhanced photostability and spectroscopic properties (Zachary R. Woydziak et al., 2012).

  • Antimicrobial Evaluation : Certain derivatives of bromophenyl methanones have been prepared and evaluated for their antimicrobial activity. This includes potential efficacy against bacterial and fungal strains, suggesting a route for developing new antimicrobial agents (B. Reddy et al., 2016).

Safety and Hazards

The safety data sheet for “(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” provides important information about its potential hazards . In case of inhalation, it’s advised to move out of the dangerous area and consult a physician .

Future Directions

As of now, “(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” is primarily used for experimental and research purposes . Future research may explore its potential applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

(4-bromophenyl)-(2-fluoro-4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOUBIJDOMWKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472515
Record name (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161581-99-3
Record name (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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